N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide
Description
N-{2-[4-(Phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide is a synthetic sulfonamide derivative featuring a piperazine core substituted with a phenylsulfonyl group at the 4-position and an ethyl linker terminating in a benzenesulfonamide moiety. Its structure is characterized by dual sulfonyl groups, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c22-26(23,17-7-3-1-4-8-17)19-11-12-20-13-15-21(16-14-20)27(24,25)18-9-5-2-6-10-18/h1-10,19H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQLHPCQGTUTGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide typically involves the reaction of sulfonyl chlorides with amines. One common method is the Hinsberg reaction, where sulfonyl chlorides react with 2-(piperazin-1-yl)ethanamine under specific conditions to form the desired sulfonamide. The reaction is usually carried out in the presence of a base to facilitate the formation of the sulfonamide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of advanced purification techniques such as column chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted products resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in the synthesis of other sulfonamide derivatives and as a building block for more complex molecules.
Biology: N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide has shown potential biological activities, including antibacterial, antifungal, and anticancer properties. It is also used in the study of cell proliferation and other biological processes.
Medicine: In medicine, sulfonamides are known for their therapeutic applications, such as antibacterial and anti-inflammatory agents. This compound may be explored for its potential use in developing new drugs or treatments.
Industry: In the industry, sulfonamides are used in the production of various chemicals, including dyes, detergents, and pharmaceuticals
Mechanism of Action
The mechanism by which N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors, leading to its biological activities. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Substituents on the Piperazine Ring
- Target Compound : Features a phenylsulfonyl group at the piperazine 4-position.
- N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-phenylethyl}benzenesulfonamide (): Substitutes the phenylsulfonyl group with a 2-methoxyphenyl moiety.
Modifications to the Ethyl Linker
- 3-(Benzylamino)-4-(cyclohexylamino)-N-(2-(piperazin-1-yl)ethyl)benzenesulfonamide Derivatives (): Replaces the terminal benzenesulfonamide with benzylamino and cyclohexylamino groups. These substitutions are designed to inhibit ferroptosis (cell death pathway), highlighting the impact of nitrogen-containing substituents on biological activity .
Pharmacological Properties
Receptor Binding and Selectivity
Metabolic Stability
- Compounds with electron-withdrawing groups (e.g., sulfonyl or chloro) generally exhibit slower hepatic metabolism compared to methoxy-substituted analogs, as seen in N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylethyl}benzenesulfonamide () .
Comparative Data Table
Biological Activity
N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide is a sulfonamide compound with significant potential in various biological applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and therapeutic implications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by a piperazine ring and two benzenesulfonamide groups. Its IUPAC name is N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]benzenesulfonamide, with the molecular formula and a molecular weight of 393.52 g/mol .
This compound exhibits a range of biochemical activities:
- Enzyme Interaction : The compound interacts with various enzymes, influencing biochemical reactions crucial for cellular functions .
- Cellular Effects : It has been shown to affect cell proliferation and apoptosis in several cancer cell lines .
Cellular Activity
Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 168.0 | Induces G0/G1 arrest |
| MCF-7 | 300.0 | Induces apoptosis |
| HeLa | 155.0 | Cell cycle arrest |
The compound demonstrated significant cytotoxicity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cells, with IC50 values indicating effective inhibition of cell viability .
Molecular Mechanism
The mechanism of action involves several pathways:
- Cell Cycle Modulation : The compound induces G0/G1 and G2/M phase arrest in a p53-independent manner, suggesting a unique pathway for its anticancer effects .
- Apoptosis Induction : It triggers apoptosis in both wild-type and mutant p53 cell lines, highlighting its potential as a therapeutic agent in p53-related cancers .
Case Studies
In a study examining the effects of various sulfonamide derivatives, this compound was found to exhibit superior cytotoxicity compared to other derivatives. The research focused on the structure-activity relationship (SAR) which indicated that modifications to the phenyl ring significantly influenced biological activity .
Therapeutic Applications
Given its biological activity, this compound has potential applications in:
- Anticancer Therapy : Its ability to induce apoptosis and cell cycle arrest positions it as a candidate for further development in cancer treatment.
- Antibacterial Properties : Sulfonamides are traditionally known for their antibacterial effects; thus, this compound may also be explored for its antimicrobial applications .
Q & A
Q. What are the key synthetic pathways for N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves:
- Piperazine sulfonylation : Reacting piperazine with benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the 4-(phenylsulfonyl)piperazine intermediate .
- Ethyl linker introduction : Alkylation of the piperazine nitrogen with 2-chloroethyl benzenesulfonamide in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity, confirmed by HPLC .
Critical factors : Excess sulfonyl chloride improves intermediate yield, while elevated temperatures during alkylation reduce side products like N,N-disubstituted derivatives .
Q. How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities in regiochemistry?
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the piperazine ring substitution pattern and ethyl linker connectivity. Key signals include:
- X-ray crystallography : Resolves ambiguities in sulfonamide orientation and piperazine chair conformation (e.g., axial vs. equatorial phenylsulfonyl groups) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C18H22N4O4S2, expected [M+H]<sup>+</sup> 423.12) .
Q. What are the standard protocols for evaluating its solubility and stability in biological assays?
- Solubility screening : Use DMSO stock solutions (10 mM) diluted in PBS (pH 7.4) or cell culture media. Precipitation thresholds are assessed via dynamic light scattering .
- Stability : Incubate at 37°C in serum-containing media; analyze degradation by LC-MS over 24–48 hours. Piperazine sulfonamides typically show <10% degradation under physiological conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific biological targets (e.g., carbonic anhydrase)?
- Substituent variation : Replace phenylsulfonyl groups with heteroaromatic sulfonamides (e.g., pyridyl) to modulate binding affinity. For example:
- Linker modification : Shortening the ethyl spacer reduces conformational flexibility, improving selectivity for membrane-bound targets .
- Data-driven optimization : QSAR models using IC50 values from enzyme assays guide iterative design .
Q. What computational strategies predict binding modes and off-target interactions?
- Molecular docking : AutoDock Vina or Glide simulates binding to carbonic anhydrase IX (PDB ID: 3IAI). The sulfonamide group coordinates Zn<sup>2+</sup> in the active site, while the piperazine moiety occupies hydrophobic pockets .
- MD simulations : GROMACS assesses binding stability over 100 ns trajectories; root-mean-square deviation (RMSD) <2.0 Å indicates stable complexes .
- Off-target screening : SwissTargetPrediction identifies potential interactions with serotonin receptors (5-HT1A) due to the piperazine scaffold .
Q. How should contradictory data in biological assays (e.g., inconsistent IC50 values across studies) be addressed?
- Assay validation : Standardize protocols (e.g., fixed incubation times, consistent enzyme sources). For example:
- Control experiments : Include known inhibitors (e.g., acetazolamide) as benchmarks.
- Meta-analysis : Pool data from ≥3 independent studies; statistical tools (e.g., Grubbs’ test) identify outliers .
Q. What formulation strategies improve bioavailability for in vivo studies?
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 150–200 nm) enhance plasma half-life from 2 to 8 hours in rodent models .
- Prodrug design : Esterify sulfonamide groups to increase lipophilicity (e.g., acetylated derivatives hydrolyze in serum) .
- Co-solvents : 10% β-cyclodextrin in saline improves aqueous solubility by 5-fold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
